molecular formula C18H17ClF2N4O2 B10917766 N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10917766
M. Wt: 394.8 g/mol
InChI Key: OATLIUILZPASET-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a difluoromethyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazolopyridine core. This is followed by the introduction of the chlorophenyl and difluoromethyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-1-NAPHTHAMIDE: Another compound with a chlorophenyl group, used in similar research contexts.

    4-CHLORO-N-(2,4-DIBROMOPHENYL)BENZAMIDE: Contains a chlorophenyl group and is used in various chemical and biological studies.

Uniqueness

N~1~-(4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific combination of functional groups and its pyrazolopyridine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C18H17ClF2N4O2

Molecular Weight

394.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C18H17ClF2N4O2/c1-10-16-13(17(20)21)9-15(27)25(18(16)23-24(10)2)8-7-14(26)22-12-5-3-11(19)4-6-12/h3-6,9,17H,7-8H2,1-2H3,(H,22,26)

InChI Key

OATLIUILZPASET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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